molecular formula C14H15NO B111105 (2-(Benzyloxy)phenyl)methanamine CAS No. 108289-24-3

(2-(Benzyloxy)phenyl)methanamine

Cat. No.: B111105
CAS No.: 108289-24-3
M. Wt: 213.27 g/mol
InChI Key: KOGOOCNDBVXUPW-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)phenyl)methanamine is an organic compound that features a benzyl ether group attached to a phenyl ring, which is further connected to a methanamine group.

Mechanism of Action

Mode of Action

(2-(Benzyloxy)phenyl)methanamine and its derivatives act as potent inhibitors of CARM1 . They interact with CARM1, inhibiting its activity and thus disrupting its role in cancer progression .

Biochemical Pathways

The inhibition of CARM1 by this compound affects the biochemical pathways associated with cancer progression. CARM1 plays a crucial role in the methylation of arginine residues on histones, a process that is often dysregulated in cancer . By inhibiting CARM1, this compound can potentially disrupt these pathways and halt cancer progression .

Pharmacokinetics

It’s worth noting that the compound’s derivatives have shown notable antiproliferative effects against melanoma cell lines , suggesting that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of this compound’s action is the inhibition of CARM1, leading to antiproliferative effects against melanoma cell lines . One derivative, compound 17e, displayed remarkable potency and selectivity for CARM1, along with notable antiproliferative effects .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound While specific environmental factors were not mentioned in the search results, it’s important to consider factors such as pH, temperature, and the presence of other molecules that could interact with this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)phenyl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzyl ether position.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-(Benzyloxy)phenyl)methanamine has several scientific research applications:

Comparison with Similar Compounds

  • (4-(Benzyloxy)phenyl)methanamine
  • (3-(Benzyloxy)phenyl)methanamine
  • (2-(Methoxy)phenyl)methanamine

Comparison:

Biological Activity

(2-(Benzyloxy)phenyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO) and its implications in neurodegenerative diseases and cancer therapy. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

The structure of this compound features a benzyloxy group that enhances its interaction with biological targets, particularly enzymes involved in neurotransmitter metabolism. The benzyloxy moiety is crucial for the compound's selectivity and potency as an MAO-B inhibitor, which is essential for regulating levels of neurotransmitters such as dopamine and serotonin in the brain.

1. Monoamine Oxidase Inhibition

Research has demonstrated that derivatives of this compound exhibit strong inhibitory effects on MAO-B. For instance, one study reported that certain derivatives displayed IC50 values in the nanomolar range, indicating high potency against this enzyme.

CompoundIC50 (µM)Selectivity for MAO-B
Compound 10.030 ± 0.001High
Compound 20.033 ± 0.001High
Compound 30.062Moderate

These findings suggest that modifications to the benzyloxy group can significantly enhance MAO-B inhibition compared to other types of PRMTs (protein arginine methyltransferases) .

2. Antitumor Activity

Recent studies have also explored the anticancer properties of this compound derivatives. One notable derivative exhibited remarkable antiproliferative effects against melanoma cell lines, with an IC50 value of 2 ± 1 nM against CARM1 (a type I PRMT), suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 1: Neuroprotective Effects

In a series of experiments involving BV-2 microglial cells, compounds derived from this compound demonstrated significant neuroprotective effects at concentrations as low as 0.01 µM. This suggests potential applications in treating neurodegenerative diseases by modulating inflammatory responses in the brain .

Case Study 2: Anticonvulsant Properties

Another study focused on the anticonvulsant properties of derivatives of this compound. The results indicated that specific derivatives showed efficacy in mouse seizure models, particularly through maximal electroshock (MES) tests, highlighting their potential use in epilepsy treatments .

Discussion

The biological activities associated with this compound derivatives underscore their therapeutic potential across various medical fields, including neurology and oncology. The ability to selectively inhibit MAO-B while exhibiting antitumor properties makes these compounds valuable candidates for further research and development.

Properties

IUPAC Name

(2-phenylmethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGOOCNDBVXUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548470
Record name 1-[2-(Benzyloxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108289-24-3
Record name 1-[2-(Benzyloxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a Soxhlet apparatus 18.4 g of lithium aluminium hydride in 1800 ml of dry ether are boiled under a nitrogen atmosphere at a bath temperature of 70°, 5.3 g of 2-benzyloxybenzamide being introduced into the Soxhlet thimble. After 21 hours the reaction mixture is immersed in an ice bath, and 18.4 ml of water, 18.4 ml of 15% sodium hydroxide solution and 55 ml of water are added dropwise in succession, whilst stirring. The temperature may be allowed to rise to a maximum of +10°. Stirring of the mixture is then continued at 20° and the resulting precipitate is suction-filtered and washed with ether. The filtrate is concentrated by evaporation in vacuo and the oil remaining is stirred with 500 ml of 10% hydrochloric acid and 400 ml of ether for 2 hours, whilst cooling with ice. The precipitated 2-benzyloxybenzylamine hydrochloride is suction-filtered, washed with water and ether and dried in vacuo. Melting point 190°-191°.
Quantity
18.4 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
18.4 mL
Type
reactant
Reaction Step Three
Quantity
18.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
reactant
Reaction Step Three

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